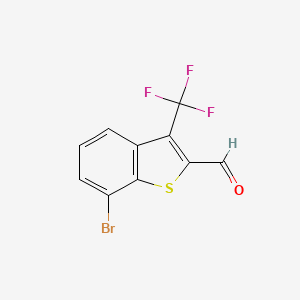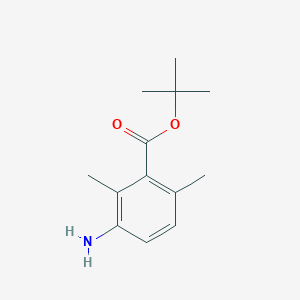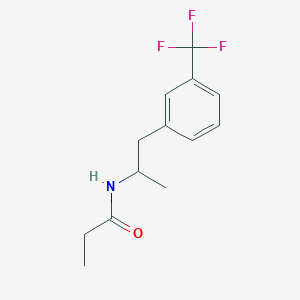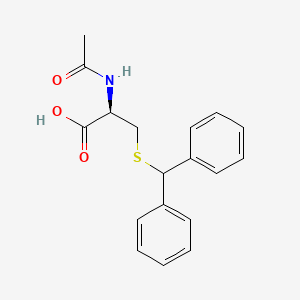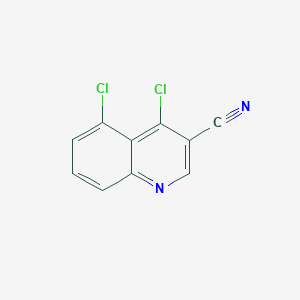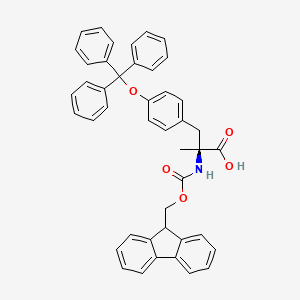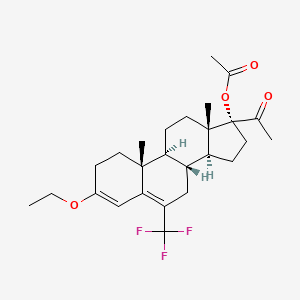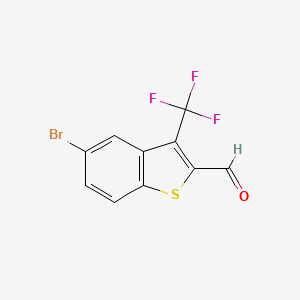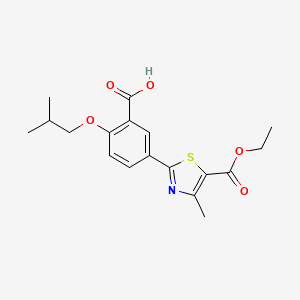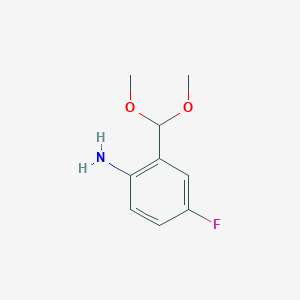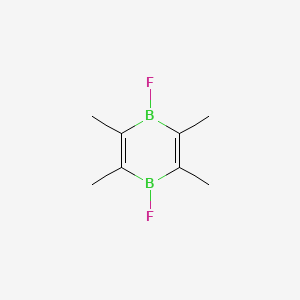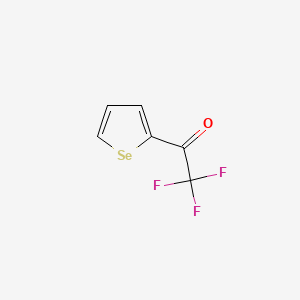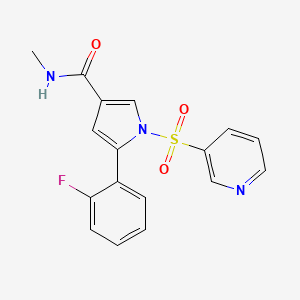
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is a chemical compound known for its role as a potassium-competitive acid blocker. It is used primarily in the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its high potency and long-lasting effects compared to traditional proton pump inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves several key steps:
Formylation and Deprotection: The initial step involves the formylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde followed by deprotection to yield the desired intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation: The final step involves the N-methylation of the sulfonylated intermediate to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products .
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves the inhibition of the gastric H,K-ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. By competitively inhibiting the binding of potassium ions to the enzyme, the compound effectively reduces the secretion of gastric acid . This inhibition is reversible and highly potent, making the compound effective for long-term acid suppression .
相似化合物的比较
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar properties and applications.
Proton Pump Inhibitors (PPIs): Such as omeprazole and lansoprazole, which also reduce gastric acid secretion but through a different mechanism.
Uniqueness
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is unique due to its high potency and long duration of action compared to traditional PPIs. Its ability to rapidly reach effective concentrations and maintain acid suppression for extended periods makes it a valuable therapeutic agent .
属性
分子式 |
C17H14FN3O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-N-methyl-1-pyridin-3-ylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O3S/c1-19-17(22)12-9-16(14-6-2-3-7-15(14)18)21(11-12)25(23,24)13-5-4-8-20-10-13/h2-11H,1H3,(H,19,22) |
InChI 键 |
PGVXAHXCXKZZLY-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


